molecular formula C20H23N B1667244 Amitriptyline CAS No. 50-48-6

Amitriptyline

Cat. No. B1667244
CAS RN: 50-48-6
M. Wt: 277.4 g/mol
InChI Key: KRMDCWKBEZIMAB-UHFFFAOYSA-N
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Description

Amitriptyline is a tricyclic antidepressant used to treat symptoms of depression. It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . It is also used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain .


Molecular Structure Analysis

The molecular formula of Amitriptyline is C20H23N . It is a dibenzocycloheptadiene derivative, which is a white, or practically white, odorless, crystalline compound .


Physical And Chemical Properties Analysis

Amitriptyline is a small molecule with a molecular weight of 277.4033 . It is a white or practically white, odorless, crystalline compound which is freely soluble in water and alcohol .

Scientific Research Applications

Pharmacogenetic Testing

  • Pharmacogenetic Testing : Amitriptyline's efficacy and risk for side effects can be determined by pharmacogenetic testing of CYP2D6 and CYP2C19. This testing helps identify patients with lower risk for side effects, potentially optimizing antidepressive regimens and reducing treatment costs (Steimer et al., 2005).

Neurotoxicity Research

  • Neurotoxicity Studies : Research on amitriptyline's neurotoxic effects has shown that its topical application to rat sciatic nerves leads to a dose-related neurotoxic effect. These findings are crucial for evaluating its use as a local anesthetic agent (Estebe & Myers, 2004).

Pain Management Studies

  • Chronic Pain Management : Amitriptyline is effective in managing chronic pain conditions like post-herpetic neuralgia and painful diabetic neuropathy. It's been demonstrated to be beneficial in various non-malignant chronic pain conditions (Bryson & Wilde, 1996).

Studies on Headache Management

  • Myofascial Tenderness and Headaches : In patients with chronic tension-type headache, amitriptyline was found to reduce myofascial tenderness more significantly than placebo. It seems to work by reducing pain transmission from myofascial tissues (Bendtsen & Jensen, 2000).

Studies in Neuropathic Pain

  • Neuropathic Pain : Amitriptyline has shown efficacy in treating neuropathic pain, with moderate or greater pain relief observed in a significant percentage of patients with diabetic neuropathy (Max et al., 1992).

Studies in Interstitial Cystitis

  • Interstitial Cystitis Treatment : Amitriptyline demonstrated effectiveness in treating interstitial cystitis, showing significant improvement in symptom scores and reduction of pain and urgency intensity (van Ophoven et al., 2004).

Cellular and Molecular Studies

  • Cytotoxic Effects in Fibroblasts : Studies have shown that amitriptyline exhibits cytotoxic effects in human fibroblasts, affecting cell growth rate and mitochondrial activity, and increasing oxidative stress (Moreno-Fernández et al., 2008).

Research in Age-Related Synaptic Transmission

  • Effect on GABAergic Transmission in Aging : Amitriptyline has been found to reduce the frequency of GABAergic inhibitory postsynaptic currents in mice, suggesting a presynaptic mechanism that is maintained during aging (Bang et al., 2021).

Memory Research

  • Memory and Cognitive Function : Research indicates that amitriptyline can disrupt verbal recall from secondary memory in elderly individuals, pointing to potential cognitive side effects (Branconnier et al., 1982).

Depression Treatment Studies

  • Effectiveness in Major Depressive Disorder : Amitriptyline has been found to be an effective antidepressant, although associated with a number of side effects. Its efficacy is moderated by the severity of depression and the degree of placebo response (Leucht et al., 2012).

Local Anesthetic Research

  • Local Anesthetic Efficacy : A study investigating amitriptyline for ulnar nerve blockade found it to be effective, but due to potential neurotoxicity, its use for peripheral nerve blockade in humans seems limited (Fridrich et al., 2004).

Migraine Prophylaxis Research

  • Migraine Prophylaxis : Amitriptyline was found to reduce migraine attacks, especially those with a short warning and without a specific cause. The drug was effective in reducing the frequency of shorter-duration attacks (Gomersall & Stuart, 1973).

Sphingomyelinase Inhibition Studies

  • Inhibition of Acid Sphingomyelinase : Amitriptyline's ability to inhibit acid sphingomyelinase has implications for treating a range of diseases like cancer, cystic fibrosis, diabetes, Alzheimer's disease, and major depression (Beckmann et al., 2014).

Studies on Sodium Channel Blockade

  • Inhibition of Sodium Channels : Amitriptyline's efficacy in treating migraines and chronic pains has been attributed to its blockade of voltage-gated sodium channels, specifically Nav1.9 currents in nociceptive neurons (Liang et al., 2013).

Safety And Hazards

Amitriptyline can cause serious side effects including mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting yourself . It is also toxic if swallowed, in contact with skin, or if inhaled . It can cause serious eye damage and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDCWKBEZIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-03-2 (pamoate (2:1)), 30227-34-0 (maleate (1:1)), 549-18-8 (hydrochloride)
Record name Amitriptyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022594
Record name Amitriptyline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amitriptyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

410.26°C (rough estimate)
Record name Amitriptyline
Source DrugBank
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Solubility

freely soluble in water, In water, 9.71 mg/L at 24 °C, 4.50e-03 g/L
Record name Amitriptyline
Source DrugBank
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Record name AMITRIPTYLINE
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Record name Amitriptyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of this drug is not fully elucidated. It is suggested that amitriptyline inhibits the membrane pump mechanism responsible for the re-uptake of transmitter amines, such as norepinephrine and serotonin, thereby increasing their concentration at the synaptic clefts of the brain,. These amines are important in regulating mood. The monoamine hypothesis in depression, one of the oldest hypotheses, postulates that deficiencies of serotonin (5-HT) and/or norepinephrine (NE) neurotransmission in the brain lead to depressive effects. This drug counteracts these mechanisms, and this may be the mechanism of amitriptyline in improving depressive symptoms. Whether its analgesic effects are related to its mood-altering activities or attributable to a different, less obvious pharmacological action (or a combination of both) is unknown., Acute and chronic effects of the antidepressant drugs tranylcypromine, a monoamine oxidase inhibitor, and amitriptyline, a monoamine uptake inhibitor, were studied on beta-adrenergic receptor function in mouse astrocytes in primary cultures. In clinically relevant concentrations, acute administration of either antidepressant drug had a direct inhibitory effect on the binding of the beta-adrenergic ligand dihydroalprenolol and on the isoproterenol-induced accumulation of cyclic AMP. However, in the absence of isoproterenol, these drugs enhanced the formation of cyclic AMP in the astrocytes. Chronic exposure to amitriptyline or tranylcypromine led to a decrease in isoproterenol-induced accumulation of cyclic AMP, and the time course for the development of this phenomenon was similar to that reported for whole brain in vivo. These findings suggest that these antidepressant drugs act as a partial agonists at beta-adrenergic receptors on astrocytes, and that the down-regulation of beta-adrenergic activity that occurs in vivo after chronic administration of antidepressant drugs may, to a large extent, take place in astrocytes and may result from the partial beta-agonist nature of the drugs., Astrocytes play important roles in guiding the construction of the nervous system, controlling extracellular ions and neurotransmitters, and regulating CNS synaptogenesis. Egr-1 is a transcription factor involved in neuronal differentiation and astrocyte cell proliferation. In this study, we investigated whether the tricyclic antidepressant (TCA) amitriptyline induces Egr-1 expression in astrocytes using rat C6 glioma cells as a model. We found that amitriptyline increased the expression of Egr-1 in a dose- and time-dependent manner. The amitriptyline-induced Egr-1 expression was mediated through serum response elements (SREs) in the Egr-1 promoter. SREs were activated by the Ets-domain transcription factor Elk-1 through the ERK and JNK mitogen-activated protein (MAP) kinase pathways. The inhibition of the ERK and JNK MAP kinase signals attenuated amitriptyline-induced transactivation of Gal4-Elk-1 and Egr-1 promoter activity. Our findings suggest that the induction of Egr-1 expression in astrocytes may be required to attain the therapeutic effects of antidepressant drugs., Antidepressants such as serotonin-noradrenaline reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs) are frequently used for the management of neuropathic pain. Noradrenaline (NA) and serotonin (5-HT) increase in the spinal cord by reuptake inhibition is considered to be main mechanism of the therapeutic effect of antidepressants in neuropathic pain. In the present study, we examined the analgesic effects of duloxetine (SNRI) and amitriptyline (TCA) in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). Intraperitoneal administration of duloxetine and amitriptyline dose-dependently (3,10 and 30 mg/kg) suppressed hyperalgesia induced by SNL. In vivo microdialysis in the lumbar spinal dorsal horn revealed that NA and 5-HT concentrations increased after intraperitoneal administration of duloxetine and amitriptyline (10 mg/kg, respectively). We further determined NA and 5-HT contents in homogenized samples from the ipsilateral dorsal spinal cord after SNL. Although the NA content in SNL rats 2 weeks after ligation was higher than that in SNL rats 4 weeks after ligation, the analgesic efficacy of duloxetine and amitriptyline was similar between two groups. The present study suggests that NA/5-HT increase in the spinal cord is crucial in the antihyperalgesic effect of duloxetine and amitriptyline. The plastic change of the descending noradrenergic system does not obviously affect the analgesic efficacy of duloxetine and amitriptyline., Recent studies show that neuronal and glial plasticity are important for the therapeutic action of antidepressants. Here, we demonstrated that amitriptyline, a tricyclic antidepressant, significantly increased GDNF mRNA and GDNF release in C6 cells. Furthermore, different classes of antidepressants increased GDNF release, but non-antidepressant psychotropic drugs did not. The amitriptyline-induced GDNF release was completely inhibited by U0126, a mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitor, but was not inhibited by H-89, a protein kinase A inhibitor or calphostin C, a protein kinase C inhibitor. These results suggest that the amitriptyline-induced GDNF release may be regulated through a MEK/MAPK pathway. Next, we examined the effects of monoamines on GDNF release, because antidepressants are known to increase monoamines. 5-HT increased GDNF mRNA and GDNF release, but noradrenaline and dopamine did not. The 5-HT-induced GDNF release was partially, but significantly, blocked by ketanserin, a 5-HT2A receptor antagonist. The 5-HT-induced GDNF release was completely inhibited by U0126, but was not inhibited by H-89 or calphostin C. These results suggest that the 5-HT-induced GDNF release was mediated through a MEK/MAPK pathway and, at least, 5-HT2A receptors. GDNF, as well as other neurotrophic factors, may contribute to explain the therapeutic action of antidepressants and suggest a novel strategy of pharmacological intervention., For more Mechanism of Action (Complete) data for AMITRIPTYLINE (13 total), please visit the HSDB record page.
Record name Amitriptyline
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Record name AMITRIPTYLINE
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Product Name

Amitriptyline

Color/Form

Crystals

CAS RN

50-48-6
Record name Amitriptyline
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Record name Amitriptyline [INN:BAN]
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Record name Amitriptyline
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Record name AMITRIPTYLINE
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Melting Point

196-197, 196 - 197 °C
Record name Amitriptyline
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Record name Amitriptyline
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

6-Carboxyfluorescein (1.00 g, 2.66 mmol) was dissolved in 8 mL DMF, 306 mg (2.66 mmol) of N-hydroxysuccinimide (HOSu) was added, 549 mg (2.66 mmol) of 1,3-dicyclohexylcarbodiimide (DCC) was added, and the reaction stirred for 17 hours, under N2, in the dark. The reaction was then vacuum filtered, filtrate combined with 784 mg (2.65 mmol) of 2-aminoimipramine (26c), 0.56 mL (4.0 mmol) of triethylamine, and 4.0 mL DMF, and reaction allowed to stir 4 days under N2, in the dark. Reaction solvents were removed in vacuo and residue purified on reverse phase C18 preparative (1 mm) TLC plates, eluting with H2O/THF/HOAc (40/60/0.4) followed by preparative HPLC on a Waters mbondapak C18 column (19 mm×150 mm), eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute to yield 410 mg (24%) of the desired tracer (27) as an orange powder; mass spec (FAB) (M+H)+ 654.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
549 mg
Type
reactant
Reaction Step Three
[Compound]
Name
( 26c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.750 gm amitriptyline hydrochloride USP, is wetted with 1.5 ml of ethoxy diglycol reagent, and stirred into 75 gm of the base cream prepared as per example 3 and triple milled. A cream-type preparation results which contains amitriptyline hydrochloride @ 10 mg/ml
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
base
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

1-Chloro-amitriptyline (196 mg) in 3 ml. absolute ethanol was added to an ethanolic solution of 1.1 eq. d-tartaric acid and warmed for 5-10 mins. The title compound was precipitated with ethyl ether as a white powder. After purity and identification checks, the overall yield from amitriptyline base was 32%.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amitriptyline
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Amitriptyline
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Amitriptyline
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Amitriptyline
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Amitriptyline

Citations

For This Compound
162,000
Citations
G Guaiana, C Barbui, M Hotopf - Cochrane database of …, 2007 - cochranelibrary.com
Background For many years amitriptyline has been considered one of the reference compounds for the pharmacological treatment of depression. However, new tricyclic drugs, …
Number of citations: 183 www.cochranelibrary.com
HM Bryson, MI Wilde - Drugs & aging, 1996 - Springer
… No clear effect of older age on the pharmacokinetics of amitriptyline has been defined, … amitriptyline plasma concentrations and analgesic effect, although concentrations of amitriptyline …
Number of citations: 281 link.springer.com
C Leucht, M Huhn, S Leucht - Cochrane Database of …, 2012 - cochranelibrary.com
Background Amitriptyline is a tricyclic antidepressant that was synthesised in 1960 and introduced as early as 1961 in the USA, but is still regularly used. It has also been frequently …
Number of citations: 101 www.cochranelibrary.com
RB Schiffer, RM Herndon… - New England Journal of …, 1985 - Mass Medical Soc
Patients with bilateral forebrain disease may commonly manifest the syndrome of pathologic laughing and weeping. We investigated the efficacy of low-dose amitriptyline in 12 patients …
Number of citations: 315 www.nejm.org
S Carette, GA McCain, DA Bell… - Arthritis & Rheumatism …, 1986 - Wiley Online Library
… This double-blind, placebo-controlled study was designed to define the value of amitriptyline in the treatment of primary fibrositis. Our results indicate that amitriptyline produces a …
Number of citations: 449 onlinelibrary.wiley.com
RA Moore, S Derry, D Aldington… - Cochrane Database …, 2012 - cochranelibrary.com
… amitriptyline and 16% with placebo; most participants did not get adequate pain relief. Potential benefits of amitriptyline … lack of efficacy with amitriptyline and 14/119 (12%) with placebo. …
Number of citations: 671 www.cochranelibrary.com
I Pilowsky, EC Hallett, DL Bassett, PG Thomas… - Pain, 1982 - Elsevier
… and found evidence supporting the effectiveness of amitriptyline, … [2] who reported on the prophylactic effect of amitriptyline … report a study of a pain clinic population in which amitriptyline …
Number of citations: 181 www.sciencedirect.com
B Nishishinya, G Urrutia, B Walitt, A Rodriguez… - …, 2008 - academic.oup.com
The objective of this study was to assess the efficacy and safety of amitriptyline as a treatment of FM. A comprehensive computerized search in Medline (Pubmed), EMBASE and The …
Number of citations: 153 academic.oup.com
CP Watson, RJ Evans, K Reed, H Merskey… - Neurology, 1982 - AAN Enterprises
To study the effects of amitriptyline in treating postherpetic neuralgia, 24 patients were randomly assigned to either drug or placebo in a double-blind crossover study. We found good to …
Number of citations: 735 n.neurology.org
MB Max, SA Lynch, J Muir, SE Shoaf… - … England Journal of …, 1992 - Mass Medical Soc
… 13 we expected that the efficacy of desipramine would be similar to that of amitriptyline. The … amitriptyline and desipramine, to determine whether desipramine might replace amitriptyline …
Number of citations: 517 www.nejm.org

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